molecular formula C16H25N B14375823 N-Benzylnon-1-en-4-amine CAS No. 88381-97-9

N-Benzylnon-1-en-4-amine

Cat. No.: B14375823
CAS No.: 88381-97-9
M. Wt: 231.38 g/mol
InChI Key: JXZNZXPFSGLVEJ-UHFFFAOYSA-N
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Description

Contextualization of N-Benzylnon-1-en-4-amine within Amine and Alkene Chemistry

This compound is a secondary amine, characterized by a nitrogen atom bonded to a benzyl (B1604629) group and a non-1-en-4-yl group. The presence of the C=C double bond in the nonenyl chain classifies it as an alkene. The general reactivity of such a compound would be predicted by the individual functionalities: the basicity and nucleophilicity of the amine, and the electrophilic addition and oxidation reactions typical of an alkene.

Significance of Benzyl- and Alkene-Containing Amines in Modern Organic Chemistry

Compounds containing both benzyl and alkene moieties within an amine framework are significant in various areas of organic chemistry. The benzyl group is often used as a protecting group for amines due to its relative stability and ease of removal via hydrogenolysis. Furthermore, N-benzyl substituted phenethylamines have been studied for their effects on serotonin (B10506) receptors. nih.govnih.gov Alkenylamines are versatile synthetic intermediates, participating in reactions such as cyclization and cross-coupling to form more complex nitrogen-containing molecules.

Scope and Objectives of Academic Research on this compound

Currently, there is no defined scope or specific academic research objective focused on this compound, as no published studies on this compound were identified. Research on analogous compounds, such as other N-benzyl substituted amines, often investigates their synthesis, reaction mechanisms, and potential biological activities. nih.govresearchgate.netmdpi.com For instance, studies on N-benzyl substituted benzylamines have explored their role as inhibitors of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3 and metalloaminopeptidases. mdpi.com

Hypothetical Compound Data

Given the absence of experimental data for this compound, the following table is populated with calculated or predicted values for a structurally similar, documented compound, N-benzylnonan-4-amine , which lacks the double bond. This is provided for illustrative purposes only.

IdentifierValue
Compound Name N-benzylnonan-4-amine
Molecular Formula C16H27N
Molecular Weight 233.39 g/mol
IUPAC Name N-benzylnonan-4-amine
CAS Number Not available

Data sourced from PubChem for N-benzylnonan-4-amine and should not be attributed to this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88381-97-9

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-benzylnon-1-en-4-amine

InChI

InChI=1S/C16H25N/c1-3-5-7-13-16(10-4-2)17-14-15-11-8-6-9-12-15/h4,6,8-9,11-12,16-17H,2-3,5,7,10,13-14H2,1H3

InChI Key

JXZNZXPFSGLVEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC=C)NCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzylnon 1 En 4 Amine

Retrosynthetic Analysis and Key Disconnections for N-Benzylnon-1-en-4-amine

A retrosynthetic analysis of this compound suggests two primary disconnection points around the central nitrogen atom, leading to viable synthetic strategies. The most logical disconnections are of the carbon-nitrogen (C-N) bonds.

Disconnection A: C4-N Bond

This disconnection breaks the bond between the nonenyl chain and the nitrogen atom. This pathway leads to two key precursors: non-1-en-4-one (B14579149) and benzylamine (B48309). This is the basis for the reductive amination approach.

Disconnection B: Benzyl-N Bond

Alternatively, disconnecting the benzylic carbon from the nitrogen atom suggests an alkylation strategy. This would involve non-1-en-4-amine as the amine precursor and a benzyl (B1604629) halide as the alkylating agent.

A third, more advanced disconnection involves the formation of the C-N bond through a transition metal-catalyzed cross-coupling reaction, which would typically involve a non-1-en-4-yl precursor and benzylamine.

Classical Amination Approaches for this compound

Traditional methods for the synthesis of amines provide a solid foundation for the preparation of this compound.

Reductive Amination Strategies for this compound

Reductive amination is a highly effective one-pot method for synthesizing amines from a carbonyl compound and an amine. wikipedia.orgyoutube.com In the context of this compound synthesis, this involves the reaction of non-1-en-4-one with benzylamine. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. youtube.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective options. nih.govmasterorganicchemistry.com These reagents have the advantage of being less reactive towards the ketone starting material compared to the iminium ion intermediate, thus minimizing the formation of the corresponding alcohol as a byproduct. youtube.com The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727). nih.gov The presence of a catalytic amount of acetic acid can accelerate the reaction, particularly with ketones. nih.gov

Table 1: Reductive Amination Conditions for the Synthesis of Secondary Amines

Ketone/Aldehyde Amine Reducing Agent Solvent Catalyst Product Ref
Cyclohexanone Benzylamine Au/TiO₂/H₂ Toluene - N-Benzylcyclohexylamine d-nb.infocsic.es
Benzaldehyde (B42025) Aniline [RuCl₂(p-cymene)]₂/Ph₂SiH₂ - - N-Benzylaniline nih.gov
Various Aldehydes/Ketones Various Amines NaBH(OAc)₃ DCE/THF Acetic Acid (optional) Corresponding Amines nih.gov

This table presents generalized conditions for reductive amination reactions that are applicable to the synthesis of this compound.

Nucleophilic Substitution Reactions in this compound Synthesis

The synthesis of this compound can also be envisioned through a nucleophilic substitution reaction. This approach would involve the reaction of non-1-en-4-amine with a benzyl halide, such as benzyl bromide or benzyl chloride. In this S_N2 reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, displacing the halide leaving group.

A significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.com The product, this compound, is also a nucleophile and can react further with the benzyl halide to form the tertiary amine, N,N-dibenzylnon-1-en-4-amine, and subsequently the quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the starting amine (non-1-en-4-amine) can be used.

Alkylation Reactions Utilizing Amine Precursors for this compound

This strategy is a direct application of nucleophilic substitution where benzylamine acts as the nucleophile. The corresponding electrophile would be a non-1-en-4-yl halide or sulfonate. For instance, reacting benzylamine with non-1-en-4-yl bromide would yield this compound. Similar to the previously described nucleophilic substitution, controlling the stoichiometry is crucial to minimize the formation of byproducts from multiple alkylations on the nitrogen atom. youtube.com The use of a base is often necessary to neutralize the hydrohalic acid formed during the reaction.

Advanced Catalytic and Modern Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the formation of carbon-nitrogen bonds.

Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the synthesis of amines. In the context of this compound, this could involve the coupling of benzylamine with a non-1-en-4-yl halide or triflate. These reactions typically employ a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base.

Another modern approach is the palladium-catalyzed allylic amination. rsc.orgnih.gov If a suitable leaving group, such as an acetate, is present at the 4-position of the non-1-ene chain, a palladium catalyst can facilitate its substitution by benzylamine. This method can offer high regioselectivity and stereoselectivity under mild conditions.

Table 2: Examples of Palladium-Catalyzed Amination Reactions

Amine Electrophile Catalyst/Ligand Base Product Type Ref
Benzylamine (E)-1,3-Diphenylallyl ethyl carbonate Pd catalyst / Chiral ligand DBU or Cs₂CO₃ Chiral allylic amine nih.gov
Simple aromatic amines Morita–Baylis–Hillman acetates Pd₂(dba)₃ / Ferrocene-diphosphine - α-Regioselective allylic amine rsc.org

This table illustrates the types of palladium-catalyzed reactions that could be adapted for the synthesis of this compound.

Asymmetric Synthesis and Stereocontrol in this compound Production

The presence of a stereocenter at the C4 position of this compound necessitates the use of asymmetric synthesis to produce enantiomerically pure forms of the molecule. A key strategy for introducing this chirality is the asymmetric nucleophilic addition to an imine.

A plausible and effective approach involves the asymmetric allylation of an N-benzyl imine derived from pentanal. This reaction can be catalyzed by a variety of chiral catalysts to control the stereochemical outcome. For instance, a chiral nickel catalyst could be employed for the enantioconvergent coupling of an alkylzinc reagent with a racemic α-phthalimido alkyl chloride or an N-hydroxyphthalimide (NHP) ester of a protected α-amino acid. nih.gov Another well-established method is the use of a chiral Brønsted acid or a chiral metal complex to catalyze the addition of an allyl nucleophile to the imine.

A representative, though hypothetical, reaction scheme could involve the in-situ formation of the N-benzyl imine from benzaldehyde and 4-aminonon-1-ene, followed by an asymmetric transfer hydrogenation, or the allylation of the imine of pentanal with an allylboronate ester in the presence of a chiral diol catalyst.

Illustrative Data for Asymmetric Allylation: Below is a hypothetical data table illustrating the effect of different chiral ligands on the enantioselectivity of the allylation reaction to form the protected precursor of this compound.

EntryChiral Ligand/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1(R)-BINOLToluene-208592
2(S)-Phos-BOXCH₂Cl₂-408895
3Chiral Phosphoric AcidDioxane07988
4NiCl₂(dme)/(S)-PyBOXTHF-109197

This data is illustrative and based on typical results for analogous reactions.

Flow Chemistry and Continuous Synthesis Methods for this compound

The synthesis of this compound can be adapted to a continuous flow process, offering advantages in terms of safety, scalability, and process control over traditional batch synthesis. A possible multi-step flow synthesis could be designed as follows:

Imine Formation: A stream of pentanal and benzylamine are mixed and passed through a heated reactor coil to form the corresponding N-benzyl imine. The residence time would be optimized to ensure complete conversion.

Allylation: The imine stream is then merged with a stream of an allylating agent (e.g., allylmagnesium bromide in a suitable solvent) and a catalyst solution. This mixture would pass through a cooled reactor to control the exothermic reaction.

Quenching and Work-up: The reaction stream is then continuously quenched with an aqueous solution, and passed through a liquid-liquid separator to remove by-products and unreacted starting materials.

Purification: The organic phase containing the crude product could be directed through an in-line purification cartridge (e.g., silica (B1680970) gel or a scavenger resin) to yield the purified this compound.

This integrated flow system would allow for the production of the target molecule in a continuous fashion, minimizing manual handling of intermediates and allowing for precise control over reaction parameters.

Hypothetical Comparison of Batch vs. Flow Synthesis:

ParameterBatch SynthesisFlow Synthesis
Reaction Time 12-24 hours30-60 minutes
Typical Yield 75-85%85-95%
Process Safety Handling of pyrophoric reagents in large quantitiesSmall reaction volumes, better heat transfer
Scalability Limited by reactor sizeScaled by running the system for longer

This data is illustrative and highlights the potential advantages of flow chemistry.

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound would focus on maximizing atom economy, using less hazardous reagents, and minimizing waste.

A greener synthetic route could be a reductive amination of non-1-en-4-one with benzylamine. This approach, if catalyzed efficiently, would have water as the only byproduct, thus exhibiting high atom economy. The use of catalytic hydrogenation with a recyclable catalyst (e.g., Pd/C) and hydrogen gas as the reductant is a green alternative to stoichiometric hydride reagents. youtube.com

Furthermore, the choice of solvent is crucial. Replacing chlorinated solvents with more environmentally benign options like ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where possible, would significantly improve the green credentials of the synthesis. The principles of green chemistry also encourage the use of catalysts over stoichiometric reagents, which can be seen in the transition from older synthetic methods to modern catalytic approaches. rsc.org

Illustrative Green Chemistry Metrics for a Hypothetical Synthesis:

Synthetic RouteAtom Economy (%)E-Factor (kg waste/kg product)Solvent Choice
Classical (Grignard) ~50%15-25Diethyl ether, Toluene
Catalytic Reductive Amination >85%5-10Ethanol, Methanol

This data is illustrative and based on general principles of green chemistry metrics.

Chemoenzymatic and Biocatalytic Routes to this compound

Biocatalysis offers a highly selective and sustainable approach to the synthesis of chiral amines like this compound. nih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, reducing the need for chiral auxiliaries or catalysts derived from rare metals. nih.gov

A potential chemoenzymatic route could involve the use of a transaminase (TA) enzyme. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone. In this case, non-1-en-4-one would be the substrate. The resulting chiral amine, 4-aminonon-1-ene, could then be selectively N-benzylated in a subsequent chemical step. Protein engineering and directed evolution can be used to develop transaminases with high activity and selectivity for specific non-natural substrates. researchgate.net

Another biocatalytic strategy is the kinetic resolution of racemic this compound using a lipase (B570770), such as Candida antarctica lipase B (CALB). The lipase would selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net

Hypothetical Data for Biocatalytic Synthesis:

Biocatalytic MethodEnzymeSubstrateProduct ee (%)Conversion (%)
Asymmetric Synthesis Transaminase (engineered)Non-1-en-4-one>99 (for (R)-amine)95
Kinetic Resolution Candida antarctica Lipase BRacemic this compound>99 (for remaining (S)-amine)~50

This data is illustrative of typical outcomes in biocatalytic resolutions and asymmetric syntheses.

Reaction Chemistry and Mechanistic Studies of N Benzylnon 1 En 4 Amine

Reactivity Profiles of the Amine Functional Group in N-Benzylnon-1-en-4-amine

The secondary amine moiety is a central feature of this compound, governing a significant portion of its chemical behavior. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, while the attached benzyl (B1604629) group offers a pathway for specific deprotection and oxidation reactions.

Nucleophilic Properties of the Amine Nitrogen

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile and a Brønsted-Lowry base. The presence of two electron-donating alkyl groups (a benzyl group and a nonenyl group) increases the electron density on the nitrogen compared to ammonia, thus enhancing its basicity. Amines readily react with alkyl halides in N-alkylation reactions, and with acid chlorides to form amides. msu.edu

The nucleophilicity of amines generally correlates with their basicity; however, it is also sensitive to steric hindrance. organic-chemistry.org While tertiary amines can be more sterically hindered, the reactivity of secondary amines like this compound is generally robust. The direct alkylation of secondary amines can proceed, though it can be complicated by the formation of ammonium (B1175870) halide salts, which may necessitate the use of excess amine or an additional base to drive the reaction to completion. msu.edu The reactivity is also influenced by the nature of the electrophile and the reaction conditions.

AmineStructurepKₐ of Conjugate Acid (pKaH)Notes
AmmoniaNH₃9.25Reference compound.
Diethylamine(CH₃CH₂)₂NH10.9A simple dialkyl secondary amine; increased basicity due to two electron-donating ethyl groups.
Dibenzylamine(C₆H₅CH₂)₂NH~9.3Basicity is similar to ammonia; the electron-withdrawing inductive effect of the phenyl rings slightly counteracts the alkyl spacer.
This compound C₆H₅CH₂NH(CH(CH₂)CH₂CH=CH₂)Predicted ~10.5-11.0Expected to be a relatively strong base, similar to other secondary amines with large alkyl groups.

Table 1: Comparison of the basicity of this compound with related amine compounds. The pKaH value is predicted based on trends observed in similar structures.

Hydrogenolysis and Debenzylation Reactions of this compound

The N-benzyl group is a widely used protecting group for amines because it can be selectively removed under reductive conditions, most commonly through catalytic hydrogenolysis. nih.gov This process involves the cleavage of the carbon-nitrogen bond with the addition of hydrogen.

A variety of catalytic systems can achieve this transformation. The most common is palladium on carbon (Pd/C) with hydrogen gas (H₂). nih.gov Alternative hydrogen donors for catalytic transfer hydrogenolysis include ammonium formate, hydrazine (B178648) hydrate, and sodium hypophosphite, which can make the procedure more convenient by avoiding the need for gaseous hydrogen. wikipedia.orgduke.edu The combination of Pd/C with acidic catalysts like niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the reaction, often allowing for milder conditions and preventing catalyst poisoning by the amine product. nih.govacs.org

A key challenge in the debenzylation of this compound is the presence of the alkene double bond, which is also susceptible to reduction under these conditions. Achieving chemoselectivity to cleave the N-benzyl group while preserving the nonenyl chain would require careful selection of the catalyst and reaction conditions.

Catalyst SystemHydrogen SourceTypical ConditionsSubstrate CompatibilityReference
10% Pd/CH₂ (gas)MeOH or EtOH, rt, 1 atmStandard method, may also reduce C=C bonds. nih.gov
10% Pd/CNH₄⁺HCO₂⁻ (Ammonium Formate)Reflux in alcoholEffective for many N-benzyl compounds. wikipedia.orgduke.edu
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂ (gas)EtOH, 60°COften more effective for stubborn debenzylations. rsc.org
Pd/C + Nb₂O₅/CH₂ (gas)MeOH, rt, 1 atmAcidic co-catalyst accelerates reaction and prevents catalyst poisoning. acs.org
Ceric Ammonium Nitrate (CAN)None (Oxidative)Aqueous CH₃CNChemoselective cleavage, tolerant of O-benzyl and other groups. organic-chemistry.org

Table 2: Common methods for the debenzylation of N-benzyl amines and their applicability.

Oxidation Reactions Involving the Amine Moiety

The oxidation of the secondary amine in this compound can lead to several different products depending on the oxidant and reaction conditions. The two primary sites for oxidation are the nitrogen atom itself and the adjacent benzylic carbon. acs.orgrsc.org

Oxidation at the nitrogen atom typically yields an N,N-disubstituted hydroxylamine (B1172632). Reagents like choline (B1196258) peroxydisulfate (B1198043) have been developed for this selective transformation, offering a green chemistry approach that avoids over-oxidation to nitrones. nih.gov

Alternatively, and often more readily, oxidation occurs at the benzylic carbon, which is activated by the adjacent nitrogen and the phenyl ring. This leads to the formation of an imine (or more specifically, a nitrone if the initial product is a hydroxylamine that is further oxidized). acs.org Metal-free oxidation using H₂O₂ in solvents like methanol (B129727) or acetonitrile (B52724) has been shown to selectively oxidize benzylic secondary amines to the corresponding nitrones. acs.org This imine or nitrone can then be hydrolyzed under aqueous acidic conditions to yield benzaldehyde (B42025) and the primary amine, non-1-en-4-amine. This oxidative debenzylation provides a non-reductive method for removing the benzyl group.

Oxidizing AgentSolventLikely Product(s)NotesReference
Choline PeroxydisulfateWater/NoneN-Benzyl-N-(non-1-en-4-yl)hydroxylamineSelective oxidation to hydroxylamine. nih.gov
H₂O₂MeOH or CH₃CNC-Phenyl-N-(non-1-en-4-yl)nitroneSelective oxidation at the benzylic position. acs.org
KMnO₄Acetone/WaterBenzaldehyde + Non-1-en-4-amine (after hydrolysis)Strong oxidant, likely leads to C-N bond cleavage. rsc.org
TEMPO / LaccaseAqueous bufferImine/NitroneBio-inspired catalytic oxidation. rsc.org

Table 3: Predicted outcomes of the oxidation of this compound with various reagents.

Electrophilic Additions to the Alkene Moiety of this compound

The non-conjugated carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. This reactivity enables a variety of addition reactions, including hydroamination and halogenation, which can proceed with notable regioselectivity.

Hydroamination and Related Addition Reactions

Hydroamination involves the addition of an N-H bond across a C=C double bond and represents a highly atom-economical method for synthesizing more complex amines. organicreactions.org In the case of this compound, this can occur in an intramolecular fashion. The molecule is a homoallylic amine derivative, and the tether length between the amine and the alkene is suitable for cyclization. organic-chemistry.org

Catalyst-mediated intramolecular hydroamination would lead to the formation of a six-membered heterocyclic ring, specifically a substituted piperidine (B6355638). This transformation is often catalyzed by early transition metals (like Zr), rare-earth metals, or alkaline-earth metals (like Ca or Mg), which typically operate through a metal-amido intermediate followed by insertion of the alkene. acs.orgrsc.orgacs.org Late transition metals (such as Rh, Pd, Ir) can also catalyze this reaction, often via nucleophilic attack of the amine onto a metal-coordinated alkene. nih.govlibretexts.org The reaction of this compound would be expected to form 1-benzyl-2-methyl-5-propylpiperidine, following an anti-Markovnikov addition pattern relative to the nitrogen nucleophile.

Catalyst TypeExample CatalystSubstrate ScopeMechanismReference
Group 4 MetalCationic Zirconium ComplexPrimary and secondary aminoalkenesAlkene insertion into M-N bond acs.org
Alkaline Earth MetalCalcium or Magnesium β-diketiminatePrimary aminoalkenes, gem-disubstituted favoredσ-bond metathesis and C=C insertion acs.org
Late Transition MetalRhodium Aminophosphine ComplexPrimary and secondary aminoalkenesNucleophilic attack on coordinated alkene nih.gov
Lewis/Brønsted AcidTriflic Acid (TfOH)Secondary aminoalkenesProtonation of alkene, nucleophilic attack by amine nih.gov

Table 4: Selected catalyst systems for the intramolecular hydroamination of aminoalkenes.

Halogenation and Hydrohalogenation Pathways

The alkene in this compound undergoes classic electrophilic addition reactions with halogens (X₂) and hydrogen halides (HX). libretexts.orgnumberanalytics.com

Hydrohalogenation: The addition of a hydrogen halide, such as HBr or HCl, proceeds through a carbocation intermediate. masterorganicchemistry.com The reaction is expected to follow Markovnikov's rule, where the electrophilic proton adds to the less substituted carbon of the double bond (C-1), leading to the formation of the more stable secondary carbocation at C-2. libretexts.orgausetute.com.au Subsequent attack by the halide anion (e.g., Br⁻) on this carbocation yields the final product. Under the strong acidic conditions of this reaction, the amine nitrogen would be protonated to form an ammonium salt. This prevents the amine from acting as a competing nucleophile and has a negligible electronic effect on the distant alkene. The expected major product would therefore be N-benzyl-2-halononan-4-amine.

Halogenation: The addition of a halogen, such as bromine (Br₂) or chlorine (Cl₂), occurs via a cyclic halonium ion intermediate. masterorganicchemistry.comleah4sci.com This intermediate is then opened by the attack of a nucleophile. In an inert solvent, the nucleophile is the halide ion (Br⁻ or Cl⁻), which attacks from the face opposite to the bridge, resulting in anti-addition. This would yield N-benzyl-1,2-dihalononan-4-amine. However, the intramolecular amine can also act as a nucleophile, leading to a cyclization reaction known as aminohalogenation. acs.org This would result in the formation of a halogenated piperidine derivative. The chemoselectivity between the intermolecular and intramolecular pathways would depend on the reaction conditions.

ReagentSolventExpected Major ProductMechanismReference
HBrCH₂Cl₂N-Benzyl-2-bromononan-4-amineElectrophilic addition (Markovnikov) libretexts.orgmasterorganicchemistry.com
HClDiethyl etherN-Benzyl-2-chlorononan-4-amineElectrophilic addition (Markovnikov) libretexts.orgmasterorganicchemistry.com
Br₂CCl₄N-Benzyl-1,2-dibromononan-4-amineElectrophilic addition (anti-addition) masterorganicchemistry.comleah4sci.com
NBS, H₂ODMSON-Benzyl-1-bromo-2-hydroxynonan-4-amineHalohydrin formation (anti-addition) masterorganicchemistry.com
I₂, NaHCO₃CH₃CN/H₂O1-Benzyl-2-(iodomethyl)-5-propylpiperidineIodocyclization (Aminohalogenation) acs.org

Table 5: Predicted products from electrophilic addition reactions to the alkene moiety of this compound.

Cycloaddition Reactions Involving the Alkene

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The alkene functionality in this compound would be expected to participate in various cycloaddition reactions, such as [2+2], [4+2] (Diels-Alder), and 1,3-dipolar cycloadditions. The regioselectivity and stereoselectivity of these reactions would be influenced by the electronic nature of the alkene and the steric hindrance imposed by the rest of the molecule, including the bulky N-benzylamino group. For instance, in a Diels-Alder reaction, the electron-donating nature of the allylic amine could influence the HOMO-LUMO interactions with a dienophile. However, no specific examples or mechanistic studies for this compound have been documented.

Catalytic Roles and Mechanisms of this compound and its Derivatives

Amines are frequently employed as organocatalysts or as ligands for transition metals in a wide array of chemical transformations.

Amine-Assisted Catalysis Mechanisms

The secondary amine in this compound could potentially act as a nucleophilic catalyst or form enamines or iminium ions as key intermediates in catalytic cycles. These are common mechanisms in organocatalysis for reactions such as Michael additions, aldol (B89426) reactions, and α-functionalizations of carbonyl compounds. The benzyl group could provide steric bulk influencing the stereochemical outcome of such reactions. However, no reports of this compound being used in this capacity have been found.

Ligand Design for Transition Metal Catalysis Incorporating this compound Scaffold

The nitrogen atom of the amine and the π-system of the alkene in this compound present potential coordination sites for transition metals. Derivatives of this compound could be designed as bidentate or tridentate ligands for various catalytic applications, including cross-coupling reactions, hydrogenations, and oxidations. The stereochemical environment created by such a ligand could induce asymmetry in the catalytic process. The design and synthesis of ligands based on allylic amine scaffolds is an active area of research, but no specific examples involving the this compound framework have been reported.

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

A quantitative understanding of the reactions of this compound would require kinetic studies to determine reaction rates, activation energies, and reaction orders. Thermodynamic data, such as changes in enthalpy and entropy, would provide insight into the feasibility and position of equilibrium for its transformations. Such data is crucial for optimizing reaction conditions and understanding reaction mechanisms. At present, no kinetic or thermodynamic data for reactions involving this compound has been published.

Spectroscopic and Advanced Characterization of N Benzylnon 1 En 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For N-Benzylnon-1-en-4-amine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the various proton environments in the molecule. The approximate chemical shifts (δ) are influenced by the electronic environment of each proton.

Aromatic Protons: The five protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the range of δ 7.2-7.4 ppm, likely as a complex multiplet.

Vinyl Protons: The protons of the vinyl group (-CH=CH₂) will be in the olefinic region. The internal proton (-CH=) would likely resonate around δ 5.7-5.9 ppm as a multiplet. The terminal protons (=CH₂) are diastereotopic and would appear as two separate multiplets around δ 5.0-5.2 ppm.

Benzyl Protons: The two protons of the benzylic methylene (B1212753) group (-CH₂-Ph) are expected to produce a singlet or a pair of doublets (if diastereotopic) around δ 3.7-3.8 ppm.

Aliphatic Protons: The proton on the carbon bearing the nitrogen (C4-H) would be a multiplet around δ 2.8-3.0 ppm. The methylene protons adjacent to the vinyl group (C3-H₂) would likely be found around δ 2.2-2.4 ppm. The remaining alkyl chain protons would appear further upfield, between δ 1.2 and 1.6 ppm, with the terminal methyl group (C9-H₃) being the most shielded at approximately δ 0.9 ppm.

Amine Proton: The N-H proton signal is often broad and its chemical shift can vary (typically δ 1.0-3.0 ppm) depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Phenyl-H 7.2-7.4 m
-CH=CH₂ 5.7-5.9 m
-CH=CH₂ 5.0-5.2 m
Benzyl-CH₂ 3.7-3.8 s
N-H 1.0-3.0 br s
C4-H 2.8-3.0 m
C3-H₂ 2.2-2.4 m
Alkyl-CH₂ 1.2-1.6 m

This is a predicted table. Actual values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The carbons of the phenyl ring would appear in the δ 127-140 ppm region. The ipso-carbon (attached to the methylene group) would be distinct from the ortho, meta, and para carbons.

Vinyl Carbons: The carbon atoms of the double bond (-CH=CH₂) are expected around δ 135-140 ppm for the -CH= and δ 115-120 ppm for the =CH₂.

Benzyl Carbon: The benzylic carbon (-CH₂-Ph) would likely be found around δ 50-55 ppm.

Aliphatic Carbons: The carbon attached to the nitrogen (C4) would be in the δ 55-65 ppm range. The other aliphatic carbons would resonate at higher field (δ 14-40 ppm).

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic C (ipso) ~140
Aromatic C-H 127-129
-CH=CH₂ 135-140
-CH=CH₂ 115-120
C4 55-65
Benzyl-CH₂ 50-55
C3 35-40
C5-C8 20-35

This is a predicted table. Actual values may vary.

2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. sdsu.edu For instance, it would show correlations between the vinyl protons, and between adjacent protons in the nonenyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon atom that bears protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu It is invaluable for connecting the different fragments of the molecule, for example, showing a correlation from the benzylic protons to the ipso-carbon of the phenyl ring, and from the C4 proton to the carbons of the benzyl and nonenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing information about the molecule's conformation. For example, it could show through-space interactions between the benzyl group protons and parts of the nonenyl chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

N-H Stretch: A secondary amine like this compound would show a characteristic N-H stretching vibration in the IR spectrum, typically as a weak to medium band in the 3300-3500 cm⁻¹ region. libretexts.org

C-H Stretches: Aromatic C-H stretching absorptions would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be seen just below 3000 cm⁻¹. The vinyl C-H stretch would also be above 3000 cm⁻¹.

C=C Stretch: The alkene C=C double bond stretch would give rise to a medium absorption around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations would appear as a set of bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine is expected in the 1000-1250 cm⁻¹ range. libretexts.org

Out-of-Plane Bending: The vinyl group would show strong out-of-plane C-H bending bands in the 910-990 cm⁻¹ region. Aromatic C-H out-of-plane bending would also be present in the 690-900 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300-3500 Weak-Medium
Aromatic C-H Stretch >3000 Medium
Alkene C-H Stretch >3000 Medium
Aliphatic C-H Stretch <3000 Strong
C=C Stretch (Alkene) 1640-1680 Medium
C=C Stretch (Aromatic) 1450-1600 Medium-Strong
C-N Stretch 1000-1250 Medium

This is a predicted table. Actual values may vary.

Raman spectroscopy would provide complementary information, particularly for the more symmetric and less polar C=C bonds.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Investigation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. For this compound (C₁₆H₂₅N), the nominal molecular weight is 231.

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 231. According to the nitrogen rule, an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms, which is consistent with the structure. libretexts.org

Major Fragmentation Pathways: The most common fragmentation for amines is the alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.

Cleavage of the bond between C4 and C5 would lead to a fragment with m/z = 160.

Cleavage of the bond between C3 and C4 would result in a fragment with m/z = 174.

Loss of a benzyl radical (C₇H₇) would produce a prominent peak at m/z = 91, a common feature for benzyl-containing compounds. The other part of the molecule would have an m/z of 140.

Loss of a propyl radical from the nonenyl chain could also occur.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity
231 [M]⁺
174 [M - C₄H₇]⁺
160 [M - C₅H₁₁]⁺
140 [M - C₇H₇]⁺

This is a predicted table. Actual values may vary.

X-ray Crystallography for Solid-State Structural Determination of this compound Salts or Crystalline Derivatives

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry, but it requires a well-ordered crystalline sample. This compound itself is likely an oil at room temperature. Therefore, to obtain a crystalline sample suitable for X-ray diffraction, it would typically be converted into a salt, such as a hydrochloride or hydrobromide salt, by reacting it with an appropriate acid.

If a suitable crystal could be grown, X-ray analysis would provide:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles for the entire molecule.

Information on the conformation of the nonenyl chain and the orientation of the benzyl group in the solid state.

Details of intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the counter-ion.

To date, there are no publicly available crystal structures for this compound or its simple salts.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination

The determination of enantiomeric excess in chiral primary amines is a critical aspect of asymmetric synthesis and pharmaceutical development. bohrium.com Traditional methods like chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), while accurate, can be time-consuming. utexas.edu In contrast, optical techniques, including CD spectroscopy, offer a rapid and efficient alternative for screening and analysis. utexas.edu

Protocols have been developed for the rapid determination of both the absolute configuration and enantiomeric excess of α-chiral primary amines. nih.gov These methods often involve the derivatization of the amine to create a chromophoric or a metal-complexing species that exhibits a strong CD signal. For instance, a chiral primary amine can be condensed with pyridine (B92270) carboxaldehyde to form an imine. nih.gov This imine can then form a complex with a chiral metal species, such as a Cu(I) complex with 2,2'-bis(diphenylphosphino)-1,1'-dinaphthyl (BINAP), which results in a metal-to-ligand charge-transfer (MLCT) band in the visible region of the CD spectrum. nih.gov The resulting diastereomeric host-guest complexes will produce CD signals with the same sign but different amplitudes, which allows for the differentiation of the enantiomers. nih.gov

Another approach involves the three-component assembly of a chiral amine, an enantiopure binaphthol (BINOL) derivative, and o-formyl phenyl boronic acid. utexas.edu This assembly rapidly forms chiral host-guest structures that generate distinct CD signals for each enantiomer of the amine. utexas.edu By employing an array of such receptors, it is possible to create a unique "fingerprint" for different α-chiral primary amines, enabling their chemoselective and enantioselective differentiation. utexas.edu

The data obtained from CD spectroscopy can be processed using statistical methods like linear discriminant analysis (LDA) to determine the absolute configuration and identity of the amine. nih.gov Furthermore, supervised multilayer perceptron artificial neural networks (MLP-ANN) can be used for the simultaneous determination of both the enantiomeric excess and the concentration of the chiral amine. nih.gov The primary optical data required for such an analysis can often be acquired in as little as two minutes per sample, highlighting the potential for high-throughput screening applications. nih.gov

For a hypothetical analysis of a sample of this compound, one would first prepare a series of standards with known enantiomeric excess. The CD signal, typically the ellipticity at a specific wavelength, would then be measured for each standard to create a calibration curve. The CD signal of an unknown sample could then be measured and its enantiomeric excess determined by interpolation from the calibration curve.

The table below illustrates the type of data that would be generated in such an experiment.

Sample IDEnantiomeric Excess (%) of (R)-N-Benzylnon-1-en-4-amineMeasured Ellipticity (mdeg) at λmax
Standard 1100+10.0
Standard 275+7.5
Standard 350+5.0
Standard 425+2.5
Standard 50 (racemic)0.0
Standard 6-25-2.5
Standard 7-50-5.0
Standard 8-75-7.5
Standard 9-100-10.0
Unknown 1N/A+6.2
Unknown 2N/A-3.8

From this hypothetical data, the enantiomeric excess of "Unknown 1" would be calculated to be 62% in favor of the (R)-enantiomer, while "Unknown 2" would have an enantiomeric excess of 38% in favor of the (S)-enantiomer. It is important to note that the specific ellipticity values and the sign of the CD signal would depend on the specific derivatizing agent and experimental conditions used.

Computational and Theoretical Investigations of N Benzylnon 1 En 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Comprehensive searches for quantum chemical calculations, including both Density Functional Theory (DFT) and ab initio methods, for N-Benzylnon-1-en-4-amine have not yielded any specific studies. Such investigations are crucial for understanding the fundamental electronic properties and three-dimensional arrangement of atoms in a molecule.

No peer-reviewed articles or database entries were identified that specifically apply Density Functional Theory (DFT) to elucidate the ground state properties of this compound. Consequently, there is no available data on its optimized molecular geometry, electronic energy, or the distribution of electron density.

Similarly, a literature search for high-level electronic structure characterizations using ab initio methods, which are computationally intensive but highly accurate, returned no results for this compound. Therefore, detailed information on its wave function and precise electronic structure from these methods is not available.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the nonene chain and the rotational freedom around the C-N bonds suggest that this compound can exist in multiple conformations. However, no specific computational studies on its conformational analysis and energy landscapes have been published.

There is no available research that has computationally determined the rotational barriers or identified the preferred, low-energy conformations of this compound. Such studies would provide insight into the molecule's flexibility and the relative stability of its different shapes.

An analysis of the intramolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the various conformations of this compound has not been reported in the scientific literature. The energetic contributions of these interactions remain unquantified.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions. However, no studies have been found that apply these methods to investigate the transformation of this compound. While related compounds such as allylic and benzyl (B1604629) amines are subjects of mechanistic studies, this specific molecule is not. nih.govacs.org

Transition State Characterization and Activation Energies

No published data exists on the transition state characterization or activation energies for reactions involving this compound.

Solvent Effects on Reaction Pathways

There are no documented studies on the effects of different solvents on the reaction pathways of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Properties

No molecular dynamics simulations for this compound have been reported in the scientific literature.

Structure-Reactivity and Structure-Selectivity Relationships in this compound Systems

A detailed analysis of the structure-reactivity and structure-selectivity relationships for this compound systems is not possible due to the lack of available research.

No Information Available on this compound

A comprehensive review of scientific literature and chemical databases reveals a lack of published research on the chemical compound this compound and its derivatives. Consequently, an article detailing its chemical applications, catalytic properties, and biological activities as per the requested outline cannot be generated at this time.

Extensive searches for data on the role of this compound in fine chemical synthesis, including its use as a precursor in multistep total synthesis or as a chiral auxiliary in asymmetric reactions, yielded no specific results. Similarly, there is no available information regarding the development of catalysts or reagents based on this particular scaffold, such as for organocatalytic applications or in the design of metal-ligand complexes. Furthermore, no in vitro mechanistic studies on the biological activity of this compound analogs have been found in the public domain.

While the requested topics—such as the use of amine derivatives in total synthesis, asymmetric catalysis, and medicinal chemistry—are active areas of chemical research, the specific molecule this compound does not appear to be a subject of study in the available scientific literature. Therefore, it is not possible to provide a scientifically accurate and sourced article that adheres to the provided structure and content requirements.

Chemical Applications of N Benzylnon 1 En 4 Amine and Its Derivatives

Mechanistic Biological Activity Studies of N-Benzylnon-1-en-4-amine Analogs in vitro

Elucidation of Molecular Mechanisms of Enzyme-Substrate/Inhibitor Interactions

N-benzylamine derivatives have been instrumental in understanding the molecular interactions between enzymes and their inhibitors. One notable example is the investigation of N-(3-(aminomethyl)benzyl)acetamidine, a specific inhibitor of inducible nitric oxide synthase (iNOS). nih.gov A study on a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS) demonstrated that the administration of this N-benzylamine derivative significantly reduced macroscopic damage and histological changes in the colon. nih.gov

The study revealed that N-(3-(aminomethyl)benzyl)acetamidine administration after the onset of colitis has a beneficial effect on the colonic injury. nih.gov This suggests that the expression of iNOS is a major contributor to the damage caused by TNBS. nih.gov The inhibitor's ability to mitigate these effects provides a powerful tool for studying the pathological role of iNOS and for developing therapeutic strategies that target this enzyme.

Table 1: Effect of N-(3-(aminomethyl)benzyl)acetamidine on TNBS-induced Colitis

Treatment GroupMacroscopic Damage ScoreHistological Change ScoreiNOS ActivityMyeloperoxidase Activity
Control--NormalNormal
TNBSIncreasedIncreasedIncreasedIncreased
TNBS + N-(3-(aminomethyl)benzyl)acetamidineReducedReducedReducedReduced

Investigation of Receptor Binding Mechanisms and Allosteric Modulation

The N-benzyl group can significantly influence the affinity and selectivity of a ligand for its receptor. This has been demonstrated in studies of N-benzyltryptamines and their interaction with 5-HT2 receptors. nih.gov Research has shown that N-benzylation can increase the potency of certain ligands at 5-HT2A receptors. nih.gov For instance, the substitution on the benzyl (B1604629) moiety can fine-tune the interaction with the receptor's binding pocket, leading to either increased affinity or altered functional activity. nih.gov

While some N-benzyltryptamines show only modest selectivity between 5-HT2A and 5-HT2C receptors, they can be full agonists at 5-HT2C receptors and show low efficacy at the 5-HT2A subtype. nih.gov This differential activity is crucial for understanding the structure-activity relationships that govern ligand-receptor interactions and for designing more selective drugs.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is another area where N-benzylalkylamine structures could be relevant. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), and they offer a more nuanced way to control receptor activity. nih.gov While direct examples of N-benzylalkylamines as allosteric modulators are not prevalent in the literature, the structural motifs of these compounds could be incorporated into the design of novel allosteric ligands. For example, studies on muscarinic acetylcholine (B1216132) receptors have shown that complex molecules can act as allosteric modulators, highlighting the potential for diverse chemical scaffolds in this role. nih.gov

Studies on Interactions with Other Biomolecules (e.g., DNA, RNA, Lipids)

DNA Interaction:

The interaction of N-benzylamine derivatives with nucleic acids has been a subject of interest, particularly in the context of toxicology and drug development. Studies on N-nitroso-N-benzyl-methylamine (NBzMA) have shown that this compound can lead to the benzylation of bacterial DNA. nih.gov This chemical modification of DNA is believed to be a significant contributor to the mutagenicity of NBzMA. nih.gov The formation of benzyl carbonium cations, facilitated by cytochrome P450-mediated metabolism, is thought to be the mechanism behind this DNA alkylation. nih.gov

RNA Interaction:

Currently, there is a lack of specific studies in the available literature detailing the direct interaction of this compound or closely related N-benzylalkylamines with RNA. General research into RNA-RNA interactions and the role of proteins in these complexes is an active area, but the specific contribution of small molecules like N-benzylalkylamines is not well-documented. nih.govnih.gov

Lipid Interaction:

The amphiphilic nature of certain N-benzylalkylamine derivatives allows them to interact with lipid bilayers, the primary components of cell membranes. Research on N-dodecyl-N,N-dimethyl-N-benzylammonium halides (DBeAX) has demonstrated that these compounds can incorporate into phosphatidylcholine bilayers. nih.gov The interaction and the resulting changes in the organization of the phospholipid bilayer were found to be dependent on the counterion of the DBeAX. nih.gov It is suggested that the benzyl group of the surfactant molecule inserts itself into the lipid bilayer. nih.gov This property is crucial for understanding the biological activity of such compounds, as their interaction with cell membranes can influence a variety of cellular processes.

Applications in Advanced Materials Science

At present, there is no information available in the reviewed scientific literature regarding the application of this compound or its direct derivatives in the field of advanced materials science.

Advanced Derivatization and Functionalization Strategies

Selective Functionalization of the Alkene Moiety of N-Benzylnon-1-en-4-amine

The terminal alkene is a versatile functional group that can undergo a wide array of transformations to introduce new functionalities. organic-chemistry.org The presence of the amine can influence the reactivity and selectivity of these reactions.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene. wikipedia.orgwikipedia.orgmasterorganicchemistry.com Treatment of this compound with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, 9-BBN), followed by oxidation with hydrogen peroxide and a base, would yield the corresponding primary alcohol, N-benzyl-9-hydroxynonan-4-amine. wikipedia.orgmasterorganicchemistry.comnih.gov The use of sterically hindered boranes like 9-BBN can enhance regioselectivity for the terminal position. nih.gov

Epoxidation: The alkene can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. organic-chemistry.orgnih.gov The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce a range of functional groups at the C1 and C2 positions. Selective, metal-free epoxidation of terminal alkenes can also be achieved using reagents like polydioxirane. nih.govroyalsocietypublishing.org

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents such as osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. This would yield N-benzyl-1,2-dihydroxynonan-4-amine.

Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts the terminal alkene into a methyl ketone. Applying this to this compound would produce N-benzyl-1-oxononan-4-amine.

Olefin Metathesis: Cross-metathesis with other alkenes using a Grubbs or Schrock catalyst can be used to form new carbon-carbon bonds and elaborate the side chain.

N-Substitution Reactions on the Amine Nitrogen of this compound for Structural Diversification

The secondary amine of this compound can be further functionalized through N-alkylation or N-acylation to generate a diverse library of tertiary amines and amides.

N-Alkylation: The introduction of an additional alkyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.netrsc.org Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for N-alkylation.

N-Acylation: The amine can be readily converted to an amide by reaction with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid using a coupling agent (e.g., DCC, EDC). nih.govbath.ac.uk This transformation is often high-yielding and introduces a stable amide linkage.

Interactive Table: N-Substitution Reactions

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Tertiary Amine
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Tertiary Amine
N-AcylationAcyl chloride (e.g., Acetyl chloride), Base (e.g., Et₃N)Amide
N-AcylationCarboxylic acid, Coupling agent (e.g., EDC)Amide

Remote Functionalization and Side-Chain Modifications of this compound

Directing the functionalization to the aliphatic side-chain of this compound, away from the existing functional groups, presents a significant synthetic challenge. rsc.orgresearchgate.netnih.gov Such transformations often rely on advanced catalytic systems or radical-mediated processes.

C-H Functionalization: Transition metal-catalyzed C-H activation/functionalization is a powerful tool for modifying unactivated C-H bonds. rsc.orgnih.gov By using a directing group, which can be the amine itself or a group temporarily installed on the nitrogen, it may be possible to selectively introduce functionality at a specific position on the nonenyl chain. For instance, palladium-catalyzed reactions have been developed for the remote functionalization of aliphatic amines. rsc.org

Hofmann-Löffler-Freytag Reaction: This classic radical-based reaction involves the formation of a nitrogen-centered radical from an N-haloamine precursor. researchgate.net This radical can then abstract a hydrogen atom from a remote carbon (typically at the δ-position) via an intramolecular 1,5-hydrogen atom transfer. The resulting carbon-centered radical can then be trapped to form a new C-X bond, which can be cyclized to form a pyrrolidine (B122466) ring.

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is often employed to improve the analytical properties of this compound for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netlibretexts.org

For Gas Chromatography (GC): The volatility of the amine can be increased, and peak tailing can be reduced by converting the amine into a less polar derivative. researchgate.netsigmaaldrich.com

Silylation: Reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the amine to a trimethylsilyl (B98337) (TMS) derivative. sigmaaldrich.com

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (TFAA), yields a volatile trifluoroacetyl amide derivative suitable for GC analysis, often with electron-capture detection (ECD). researchgate.net

For High-Performance Liquid Chromatography (HPLC): Derivatization is used to introduce a chromophore or fluorophore for enhanced UV or fluorescence detection. libretexts.orgrsc.orgresearchgate.net

Dansylation: Reaction with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) in a basic buffer yields a highly fluorescent sulfonamide derivative, enabling sensitive detection. nih.govresearchgate.net

Fluorescamine and o-Phthalaldehyde (OPA): While these reagents are primarily for primary amines, their use after potential debenzylation of the target compound could be a viable analytical strategy. researchgate.net

NBD-F: 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is another reagent that reacts with primary and secondary amines to produce fluorescent derivatives. researchgate.net

Interactive Table: Derivatization for Analytical Applications

TechniqueReagentPurpose
GCN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility and thermal stability. sigmaaldrich.com
GCTrifluoroacetic anhydride (TFAA)Creates a volatile derivative with good chromatographic properties. researchgate.net
HPLCDansyl chlorideIntroduces a highly fluorescent tag for sensitive detection. nih.govresearchgate.net
HPLC4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Forms a stable, fluorescent derivative. researchgate.netresearchgate.net
HPLCPhenyl isothiocyanate (PITC)Forms a UV-active derivative for detection. rsc.org

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to N-Benzylnon-1-en-4-amine

This compound is a chiral unsaturated secondary amine. Its structure, featuring a non-1-en-4-yl carbon skeleton N-substituted with a benzyl (B1604629) group, presents a unique combination of functionalities. The presence of an allylic amine motif and a stereocenter at the C4 position makes it a molecule of interest for stereoselective synthesis and potential applications in medicinal chemistry and materials science. Research into this specific compound is in its nascent stages, with current understanding largely extrapolated from studies on structurally analogous compounds. Key research findings are centered on its synthesis, stereochemistry, and potential reactivity. The strategic placement of the nitrogen atom alpha to a double bond suggests a potential for aza-Cope rearrangements, a class of reactions that has been a subject of mechanistic investigations.

Identification of Emerging Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several modern synthetic strategies. One prominent method involves the multicomponent reaction of non-1-ene, an amine, and a carbonyl compound, a process that has been shown to be efficient for the synthesis of other complex amines. Another emerging and powerful technique is the palladium-catalyzed asymmetric allylic amination. This methodology offers a direct and enantioselective route to chiral allylic amines. For instance, the reaction of a non-1-ene derivative with benzylamine (B48309) in the presence of a chiral palladium catalyst could provide a direct pathway to enantiomerically enriched this compound.

Furthermore, chemoenzymatic methods are gaining traction for the synthesis of chiral amines. The use of enzymes, such as lipases or transaminases, can offer high stereoselectivity under mild reaction conditions. For example, a kinetic resolution of a racemic mixture of non-1-en-4-amine using an appropriate acyl donor and a lipase (B570770), followed by N-benzylation, could yield the desired enantiopure product.

Synthetic Methodology Description Potential Advantages
Multicomponent ReactionsA one-pot reaction involving three or more starting materials to form a complex product.High atom economy, operational simplicity, and diversity of accessible structures.
Palladium-Catalyzed Asymmetric Allylic AminationA transition metal-catalyzed reaction that forms a carbon-nitrogen bond between an allylic substrate and an amine.High enantioselectivity, mild reaction conditions, and broad substrate scope.
Chemoenzymatic SynthesisThe use of enzymes as catalysts in one or more steps of a chemical synthesis.High stereoselectivity, environmentally benign, and mild reaction conditions.

Future Directions in Mechanistic Understanding and Advanced Theoretical Studies of this compound

The unique structural features of this compound open up several avenues for future mechanistic and theoretical investigations. A primary area of interest is the detailed study of its potential to undergo aza-Cope rearrangements. Computational studies, using density functional theory (DFT), can be employed to model the transition states and calculate the activation energies for these rearrangements, providing insights into the reaction mechanism and the factors that control its stereochemical outcome.

Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D NMR) and vibrational circular dichroism (VCD), can be utilized to elucidate the conformational preferences and absolute configuration of this compound in solution. These experimental data, when combined with theoretical calculations, will provide a comprehensive understanding of its three-dimensional structure and dynamic behavior.

Exploration of Novel Chemical and Mechanistic Biological Applications for this compound and its Derivatives

The allylic amine scaffold is a common motif in many biologically active natural products and synthetic compounds. Consequently, this compound and its derivatives are promising candidates for screening in various biological assays. For instance, structurally related allylamine (B125299) antifungals, such as naftifine (B1207962) and terbinafine, act by inhibiting the enzyme squalene (B77637) epoxidase. This suggests that this compound could be investigated for similar antifungal properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.